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molecular formula C9H10F3NO2 B033697 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide CAS No. 103577-61-3

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Cat. No. B033697
M. Wt: 221.18 g/mol
InChI Key: GMSURXZOJDDQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662968B2

Procedure details

13.5 ml of 2,2,2-trifluoroethanol were added to the solution of 2,3-dimethyl-4-nitropyridine N-oxide (60 ml, 0.080 mole) obtained in the previous step. Then methylene chloride was distilled off. The resulting concentrated solution was added to a solution of 14.85 g (0.133 mole) potassium tert-butoxide in 54 ml of 2,2,2-trifluoroethanol and 0.034 g of palladium(II) chloride. The reaction mixture was heated to 83-88° C. for 6-8 hours. After cooling to 30° C., potassium nitrite was filtered off, following by distillation of 2,2,2-trifluoroethanol. To this residue 17 ml of a saturated solution of sodium chloride were added and the pH was adjusted by the addition of conc. hydrochloric acid to 6.6. The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride. The organic phases were dried with sodium sulphate and concentrated to a volume of 40 ml. The yield was 95-97%, determined by HPLC.
Quantity
14.85 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
palladium(II) chloride
Quantity
0.034 g
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[CH:5]=[CH:4][N+:3]=1[O-:12].CC(C)([O-])C.[K+].[F:19][C:20]([F:24])([F:23])[CH2:21][OH:22]>[Pd](Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:22][CH2:21][C:20]([F:24])([F:23])[F:19])[CH:5]=[CH:4][N+:3]=1[O-:12] |f:1.2|

Inputs

Step One
Name
Quantity
14.85 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
54 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
palladium(II) chloride
Quantity
0.034 g
Type
solvent
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CC1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]
Name
Quantity
13.5 mL
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the previous step
DISTILLATION
Type
DISTILLATION
Details
Then methylene chloride was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
FILTRATION
Type
FILTRATION
Details
potassium nitrite was filtered off
DISTILLATION
Type
DISTILLATION
Details
following by distillation of 2,2,2-trifluoroethanol
ADDITION
Type
ADDITION
Details
To this residue 17 ml of a saturated solution of sodium chloride were added
ADDITION
Type
ADDITION
Details
the pH was adjusted by the addition of conc. hydrochloric acid to 6.6
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 40 ml

Outcomes

Product
Name
Type
Smiles
CC1=[N+](C=CC(=C1C)OCC(F)(F)F)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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